molecular formula C12H19ClN2O2S B13926966 4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 68996-27-0

4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No.: B13926966
CAS No.: 68996-27-0
M. Wt: 290.81 g/mol
InChI Key: SSLKVFFEOMDRGZ-UHFFFAOYSA-N
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Description

4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring attached to a benzenesulfonamide moiety, with a methyl group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides and piperidine derivatives.

Scientific Research Applications

4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-piperidin-4-yl-benzenesulfonamide: Similar structure but with a methyl group on the nitrogen atom.

    4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride: Contains a bromine atom instead of a methyl group.

Uniqueness

4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is unique due to the presence of the methyl group at the para position of the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

CAS No.

68996-27-0

Molecular Formula

C12H19ClN2O2S

Molecular Weight

290.81 g/mol

IUPAC Name

4-methyl-N-piperidin-4-ylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C12H18N2O2S.ClH/c1-10-2-4-12(5-3-10)17(15,16)14-11-6-8-13-9-7-11;/h2-5,11,13-14H,6-9H2,1H3;1H

InChI Key

SSLKVFFEOMDRGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl

Origin of Product

United States

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